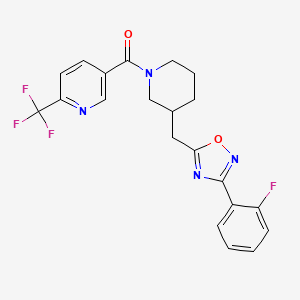

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F4N4O2/c22-16-6-2-1-5-15(16)19-27-18(31-28-19)10-13-4-3-9-29(12-13)20(30)14-7-8-17(26-11-14)21(23,24)25/h1-2,5-8,11,13H,3-4,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLKGZDVRWHTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through a review of relevant literature, case studies, and research findings.

Chemical Structure and Properties

The compound features several distinct structural components:

- Oxadiazole moiety : Known for various biological activities including anticancer and antimicrobial effects.

- Piperidine ring : Often associated with psychoactive properties and used in drug development.

- Trifluoromethyl pyridine : Enhances lipophilicity and bioavailability.

Anticancer Activity

Research has shown that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. A study indicated that 1,2,4-oxadiazole derivatives demonstrated IC50 values ranging from 0.01 to 10 µM against tumor cells, suggesting strong cytotoxic potential .

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | HeLa | 0.5 | |

| Compound 2 | A549 | 1.0 | |

| Compound 3 | MCF7 | 0.8 |

The proposed mechanisms of action for oxadiazole derivatives include:

- Inhibition of protein kinases : Targeting specific kinases involved in cancer cell signaling pathways.

- Induction of apoptosis : Promoting programmed cell death in malignant cells.

- Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.

Case Studies

-

Study on Antitumor Activity :

- A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines including breast (MCF7) and lung (A549) cancers.

- Results indicated that certain derivatives exhibited promising selectivity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .

-

Antimicrobial Properties :

- Another study explored the antimicrobial efficacy of compounds similar to the target molecule against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , in anticancer applications. The following findings illustrate its efficacy:

- Mechanism of Action : Oxadiazoles have been shown to inhibit enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated enzyme inhibition against thymidine phosphorylase and various cancer cell lines, indicating potential for therapeutic use against breast cancer and leukemia .

- Case Studies : In vitro studies have reported that specific oxadiazole derivatives exhibited high potency against multiple cancer types. For example, a related compound showed over 90% inhibition in breast cancer cell lines (MCF-7) . The presence of fluorine atoms within the structure is believed to enhance biological interactions and stability.

Antimicrobial Activity

Compounds containing oxadiazole and piperidine moieties have been investigated for their antimicrobial properties:

- Biological Activity : The incorporation of fluorinated phenyl groups has been linked to increased antimicrobial efficacy. Research indicates that similar oxadiazole derivatives exhibit significant antibacterial and antifungal activities .

Anti-inflammatory Applications

The compound's structural features may also confer anti-inflammatory properties:

- Research Findings : Some oxadiazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This suggests that the compound may be explored further for its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of such compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Oxadiazole Derivative A | Fluorinated phenyl group | High anticancer activity |

| Oxadiazole Derivative B | Piperidine linkage | Antimicrobial properties |

| Oxadiazole Derivative C | COX inhibition potential | Anti-inflammatory |

Comparison with Similar Compounds

Key Observations :

Heterocyclic Core: The target compound’s 1,2,4-oxadiazole core distinguishes it from isoxazole-based analogs (e.g., ). Oxadiazoles are known for superior metabolic stability compared to isoxazoles, which are prone to ring-opening under physiological conditions .

Substituent Effects: The 2-fluorophenyl group on the oxadiazole may enhance hydrophobic interactions and π-stacking compared to bulkier substituents like biphenyltrifluoromethyl in Compound 47 . The 6-trifluoromethylpyridine moiety likely improves target binding affinity relative to non-fluorinated pyridines, as seen in Compound 49 . Piperidine derivatives (e.g., Compound 49) exhibit variable yields (30–72%), suggesting steric or electronic challenges in synthesis .

Pharmacological and Physicochemical Insights

- Bioactivity : While explicit data for the target compound is unavailable, analogs like Compound 49 (TRPA1/TRPV1 antagonists) demonstrate that trifluoromethylpyridine and oxadiazole motifs correlate with dual receptor antagonism, a property relevant to pain management .

- Metabolic Stability : The trifluoromethyl group in the target compound is expected to reduce oxidative metabolism compared to chlorophenyl or methylpiperidine analogs, as seen in Compound 46 .

- Solubility : The piperidine and pyridine moieties may improve aqueous solubility relative to purely aromatic systems (e.g., biphenyl in Compound 47) .

Limitations and Contradictions

- Biological Data Gaps : Unlike Compound 49, which is explicitly linked to TRP channel antagonism , the target compound’s mechanism remains inferred.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.